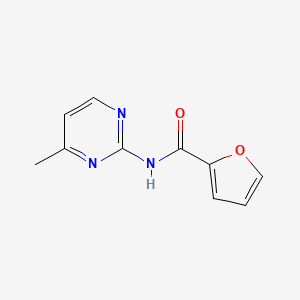

N-(4-methyl-2-pyrimidinyl)-2-furamide

Description

Properties

IUPAC Name |

N-(4-methylpyrimidin-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h2-6H,1H3,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUPUKZTLCBLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Scientific Research Applications

N-(4-methyl-2-pyrimidinyl)-2-furamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, supported by data tables and documented case studies.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds can exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A study highlighted the synthesis of thiazole-integrated pyridine derivatives that displayed significant anticancer activity against multiple human cancer cell lines, including MCF-7 and HepG2 .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Some studies have explored the efficacy of pyrimidine derivatives against bacterial strains, indicating that modifications to the pyrimidine ring can enhance antibacterial properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit Mycobacterium tuberculosis, showcasing their potential as novel antimicrobial agents .

Protein Kinase Inhibition

This compound may also serve as a selective inhibitor for specific protein kinases involved in signal transduction pathways. Protein kinases are critical in various cellular processes and are often implicated in cancer progression. Research on related compounds has demonstrated that selective inhibition can lead to reduced tumor growth in preclinical models .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Thiazole-Pyridine Hybrid | HepG2 | 5.71 | Cell cycle arrest |

| Benzimidazole Derivative | A549 | TBD | Inhibition of kinase signaling |

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis | TBD | Cell wall synthesis inhibition |

| Related Pyrimidine Derivative | Staphylococcus aureus | TBD | Membrane disruption |

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of this compound analogs against breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Mycobacterium tuberculosis. The findings suggested that certain modifications to the compound significantly enhanced its inhibitory effects on bacterial growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituted 2-Furamides in Medicinal Chemistry

NMDPEF (N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide)

- Structure : The 2-furamide is substituted with a dipyrido-pyrrolizin group.

- Activity: Acts as a quinone oxidoreductase 2 (QR2) inhibitor, mitigating paraquat-induced oxidative stress and mortality in vivo .

- Key Finding : QR2 inhibition correlates with reduced malondialdehyde accumulation, highlighting its role in oxidative stress regulation.

N-(Benzoylphenyl)-2-furamides (e.g., Compounds 4a–4c)

- Structure : 2-Furamide linked to benzoylphenyl groups at ortho (4c), meta (4b), or para (4a) positions.

- Activity : Demonstrated anti-hyperlipidemic effects in Wistar rats, with para-substituted 4a showing superior efficacy in reducing plasma TC (↓42%), TG (↓38%), and LDL-C (↓51%) compared to meta and ortho analogs .

- SAR Insight : Para-substitution enhances lipid-lowering activity, likely due to improved binding to lipid metabolism targets.

Target Compound vs. Analogues

- Predicted Stability: Unlike NMDPEF, the absence of a fused polycyclic system may reduce metabolic complexity. However, the 2-furamide core is prone to methanolysis under certain conditions, a drawback shared with other 2-furamides .

Stability Considerations

- Methanolysis Susceptibility: 2-Furamides generally show lower resistance to methanolysis compared to picolinamides (pyridine-based amides). For example, the energy barrier for methanolysis of 2-furamide is 25.3 kJ/mol lower than that of picolinamide, necessitating careful solvent selection during synthesis .

Comparative Data Tables

Table 1: Pharmacological Activity of 2-Furamide Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(4-methyl-2-pyrimidinyl)-2-furamide and its analogs?

- Methodological Answer : Synthesis typically involves coupling reactions between activated furan-2-carboxylic acid derivatives (e.g., acid chlorides) and substituted pyrimidinyl amines. For example, analogous compounds like N-(benzoylphenyl)-5-methyl-2-furamides were synthesized using 5-methylfuran-2-carbonyl chloride and aminobenzophenones under reflux with solvents like THF or DCM, catalyzed by bases such as triethylamine. Reaction optimization includes temperature control (60–80°C) and purification via column chromatography .

- Key Data : Yields for similar derivatives range from 65% to 85%, with purity confirmed by melting points and spectroscopic data (IR, NMR) .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and pyrimidine ring vibrations (~1500 cm⁻¹).

- NMR : Analyze ¹H and ¹³C spectra for furan (δ 6.3–7.5 ppm) and pyrimidine (δ 8.0–9.0 ppm) proton environments.

- HPLC/MS : Ensure >95% purity via reverse-phase HPLC and molecular ion peaks in mass spectrometry .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodological Answer : In vitro assays for enzyme inhibition (e.g., quinone oxidoreductase 2, QR2) or cytotoxicity in cancer cell lines (e.g., MTT assays) are common. For instance, structurally related 2-furamides like NMDPEF showed QR2 inhibition via competitive binding assays and ROS suppression in PQ-poisoned models .

- Experimental Design : Include positive controls (e.g., known QR2 inhibitors) and dose-response curves (1–100 µM) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer : Systematically modify substituents on the pyrimidine and furan rings. For example:

- Pyrimidine Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 4-position to enhance binding affinity.

- Furan Modifications : Replace methyl groups with hydroxyl or halogen substituents to improve solubility or metabolic stability.

- Case Study : Analogous N-benzoylphenyl-2-furamides showed enhanced anti-hyperlipidemic activity when the benzoyl group was para-substituted, suggesting steric and electronic effects dominate SAR .

Q. What mechanistic approaches can elucidate the compound’s role in oxidative stress regulation?

- Methodological Answer :

- QR2 Inhibition Assays : Use recombinant QR2 enzymes and NADH/NADPH cofactors to measure catalytic activity inhibition via spectrophotometry .

- ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) in cell cultures to quantify oxidative stress reduction post-treatment .

- Gene Silencing : CRISPR/Cas9-mediated QR2 knockdown in cell lines to validate target specificity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to cell viability assays).

- Experimental Replication : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. aqueous buffers).

- Structural Confirmation : Re-analyze compound purity and stereochemistry via X-ray crystallography or chiral HPLC, as impurities or racemic mixtures can skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.